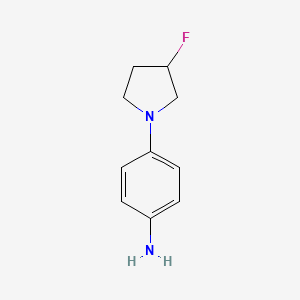

4-(3-Fluoropyrrolidin-1-yl)aniline

描述

4-(3-Fluoropyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

“4-(3-Fluoropyrrolidin-1-yl)aniline” is an aniline derivative. Aniline derivatives are a broad class of compounds that have been studied for various biological activities, including antibacterial, antifungal, and anticancer activities . .

Mode of Action

Aniline derivatives often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The fluorine atom in the compound could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it difficult for metabolic enzymes to break down the compound .

生物活性

4-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring that may enhance its pharmacokinetic properties and therapeutic efficacy. Understanding its biological activity is crucial for exploring its applications in drug development, particularly in oncology and antiviral therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12FN

- Molecular Weight : 167.21 g/mol

- SMILES Notation : Cc1ccc(cc1)N(C2CC(CN2)F)

This structure includes a fluorinated pyrrolidine moiety attached to an aniline base, which contributes to its unique chemical reactivity and potential biological interactions.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The presence of the fluorine atom in the pyrrolidine ring is believed to enhance binding affinity and selectivity for biological targets, potentially modulating various biochemical pathways. This modulation can lead to significant physiological effects, including the inhibition of cancer cell proliferation and antiviral activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, primarily in the following areas:

-

Anticancer Activity :

- Compounds with similar structures have been studied for their ability to inhibit cancer cell growth. For instance, studies on fluorinated anilines have shown effectiveness against various cancer types, including non-small cell lung cancer (NSCLC) and multiple myeloma.

- A recent study highlighted the compound's potential as a p300 bromodomain inhibitor, which plays a crucial role in cancer progression by regulating gene expression .

-

Antiviral Activity :

- Derivatives of fluorinated anilines have demonstrated antiviral properties, particularly against hepatitis B virus (HBV). The structural modifications provided by the pyrrolidine group may enhance these effects by improving cellular uptake and target specificity.

Case Study 1: Anticancer Properties

A study published in PubMed explored the anticancer effects of related compounds on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in glioblastoma and gastric cancer models. The IC50 values were determined through dose-response experiments, revealing potent antiproliferative effects at micromolar concentrations .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of fluorinated anilines. The study found that these compounds could inhibit viral replication effectively, with mechanisms involving interference with viral entry or replication processes. This suggests that this compound may also possess similar antiviral capabilities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(2-Fluoropyrrolidin-1-yl)-3-fluoroaniline | Contains a single fluorine on the aniline | Potentially lower activity due to reduced fluorination |

| 4-(1-Pyrrolidinyl)-2-fluoroaniline | Lacks additional fluorine substitutions | May exhibit different biological profiles |

| 4-(3-Chloropyrrolidin-1-yl)-3-fluoroaniline | Contains chlorine instead of fluorine | Different electronic properties affecting activity |

| N-(Pyrrolidin-1-yl)-2,4-difluoroaniline | Pyrrolidine linked to difluoroaniline | Focus on different substitution patterns |

This comparison highlights how the unique fluorination pattern and pyrrolidine attachment influence the biological activities of these compounds.

科学研究应用

Medicinal Chemistry and Drug Development

4-(3-Fluoropyrrolidin-1-yl)aniline serves as a pivotal building block in the synthesis of various pharmacologically active compounds. Its structural characteristics enable it to interact with biological targets effectively.

1.1. Sodium Channel Blockers

Recent studies have highlighted the compound's role in developing selective sodium channel blockers, particularly Na v 1.7 blockers, which are significant for pain management. The design of these blockers focuses on maintaining potency while improving selectivity and safety profiles. For instance, the compound was used to synthesize derivatives that exhibited robust efficacy in both inflammatory and neuropathic pain models .

1.2. FTO Inhibitors

Another promising application of this compound is in the rational design of inhibitors targeting the FTO (fat mass and obesity-associated protein). These inhibitors are being explored for their potential in cancer therapy, specifically against glioblastoma and acute myeloid leukemia (AML). Research has shown that derivatives of this compound can inhibit FTO with nanomolar potency, leading to significant antiproliferative effects in various cancer cell lines .

Synthesis of Biologically Active Compounds

The compound is instrumental in synthesizing a range of biologically active molecules through various chemical reactions.

2.1. Synthesis of Kinase Inhibitors

This compound has been utilized in synthesizing kinase inhibitors, which are crucial for treating cancers and other diseases involving dysregulated kinase activity. The synthesis process typically involves coupling reactions with other functionalized aromatic compounds to create complex structures that can effectively inhibit kinase activity .

2.2. Derivatives for Neurological Applications

The compound's derivatives are being investigated for their potential use in treating neurological disorders. By modifying the pyrrolidine moiety, researchers aim to enhance the central nervous system (CNS) penetration and selectivity towards specific neurological targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound, showcasing its versatility.

属性

IUPAC Name |

4-(3-fluoropyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCLLKSJENGFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。